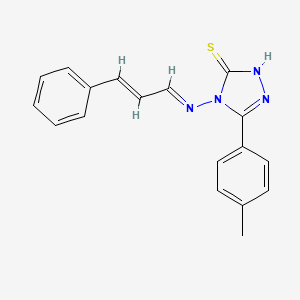![molecular formula C10H10N2O2 B12005379 5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12005379.png)
5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the cyclodehydrogenation of 5-phenyl-barbituric acids using palladium-charcoal or the oxidation of 3-hydroxy-3-phenylbarbituric acids followed by cyclodehydratation with strong acids . Another approach includes the reaction of intermediates like 3-keto-cyclohex-1-enol potassium with bromoethyl acetoacetate under basic conditions, followed by acidification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6,7,8-tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuro[2,3-d]pyrimidine-2,4-diones: These compounds share a similar core structure but differ in their functional groups and biological activities.
4-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar fused ring system but with different heteroatoms and substituents.
Uniqueness
5,6,7,8-Tetrahydro1benzofuro[2,3-d]pyrimidin-4(3H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-3H-[1]benzofuro[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H10N2O2/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h5H,1-4H2,(H,11,12,13) |
Clé InChI |
AUFZYBBRQMNJJS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(O2)N=CNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



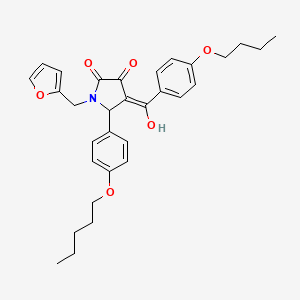
![3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005310.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide](/img/structure/B12005316.png)
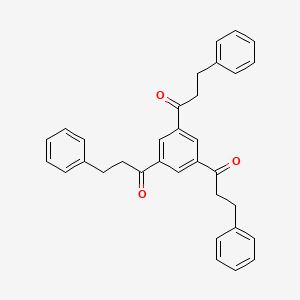
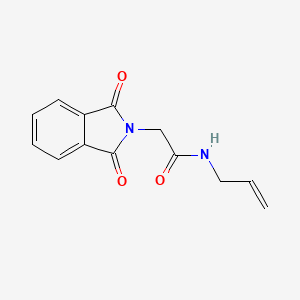


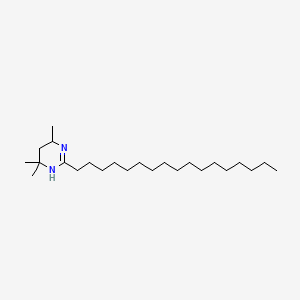
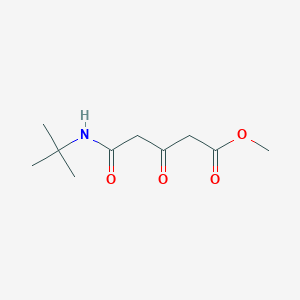
![N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B12005368.png)

